Cicletanine hydrochloride is a novel antihypertensive drug with a multifaceted mechanism of action that includes vasodilation, natriuresis, and potential antiproliferative effects. It has been shown to be particularly effective in salt-sensitive hypertension and may offer cardiovascular and renal protection beyond its blood pressure-lowering effects126710.
Cicletanine's antihypertensive properties are attributed to several physiological effects. It has been observed to increase urinary prostacyclin (PGI2) excretion, which is inversely related to systolic blood pressure, suggesting that enhanced vasodepressor PGI2 synthesis may play a role in its beneficial properties1. Additionally, cicletanine has been shown to inhibit low Km cyclic GMP phosphodiesterases (PDEs), which may contribute to its vasorelaxant effect and potentiation of vasorelaxant actions of guanylate cyclase activators3. Furthermore, cicletanine stimulates nitric oxide release and scavenges superoxide in endothelial cells, which may contribute to its vasorelaxation properties and long-term therapeutic actions4. It also exhibits antiproliferative actions on vascular smooth muscle cells, which could be beneficial in preventing vascular remodeling associated with hypertension5. Interestingly, cicletanine can reverse vasoconstriction induced by cardiotonic steroids like marinobufagenin via a protein kinase C-dependent mechanism, which may be relevant to its efficacy in salt-sensitive hypertension6.
In Dahl salt-sensitive rats, cicletanine ameliorated the development of hypertension and protected against cardiovascular injuries, such as heart weight increase and vascular wall thickening1. It also improved glomerulosclerosis, renal tubular damage, and intrarenal arterial injury, indicating a protective role for the cardiovascular system1.
Cicletanine has been shown to decrease proteinuria and increase the glomerular filtration rate, suggesting renal protective effects1. This is particularly important in hypertensive conditions where renal function is often compromised.
Cicletanine induces relaxation of endothelium-intact mesenteric resistance arteries and inhibits proliferation of cultured vascular smooth muscle cells, which may help in reducing vascular resistance and preventing hypertensive vascular changes5.
Cicletanine antagonizes the vasoconstrictor effects of endogenous sodium pump ligands, such as marinobufagenin, which are implicated in salt-sensitive hypertension. This interaction occurs via a protein kinase C-dependent mechanism and does not involve inhibition of cyclic GMP phosphodiesterase6.
Cicletanine stimulates prostacyclin production in arterial smooth muscle cells, which may contribute to its antihypertensive action by promoting vasodilation and inhibiting platelet aggregation8. A study in healthy volunteers showed a rapid and sustained increase in urinary excretion of the prostacyclin metabolite 6-keto-prostaglandin F1a after cicletanine administration9.
The pharmacokinetics of cicletanine may be influenced by renal failure, which is an important consideration for its clinical use in patients with compromised renal function10.
CAS No.: 1334714-66-7
CAS No.: 529-44-2
CAS No.: 5875-50-3
CAS No.: 802855-66-9
CAS No.: 215023-65-7
CAS No.: 1361-51-9